molecular formula C24H14N2 B11520391 Tribenzo[a,c,i]phenazine

Tribenzo[a,c,i]phenazine

Cat. No.: B11520391
M. Wt: 330.4 g/mol
InChI Key: FFPIYZFDQBPGCZ-UHFFFAOYSA-N
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Description

Tribenzo[a,c,i]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. It is characterized by its unique structure, which consists of three benzene rings fused to a phenazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzo[a,c,i]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been used to synthesize various derivatives of this compound with good yields . The reaction typically involves the use of palladium catalysts, amine precursors, and suitable solvents under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tribenzo[a,c,i]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution can introduce various functional groups, resulting in a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of tribenzo[a,c,i]phenazine is primarily related to its electronic properties. The compound can undergo intramolecular charge transfer (ICT) transitions, which are crucial for its function as a hole-transport material in organic electronics . The molecular targets and pathways involved in its action include interactions with other electronic materials, facilitating charge transport and improving device performance.

Comparison with Similar Compounds

Uniqueness of Tribenzo[a,c,i]phenazine: this compound stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further adds to its versatility and potential for use in diverse research fields .

Properties

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-14-22-21(13-15(16)7-1)25-23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)24(23)26-22/h1-14H

InChI Key

FFPIYZFDQBPGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

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